5-{4-[(PYRIDIN-2-YLSULFANYL)METHYL]PIPERIDINE-1-CARBONYL}-2,1,3-BENZOTHIADIAZOLE
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Overview
Description
5-{4-[(PYRIDIN-2-YLSULFANYL)METHYL]PIPERIDINE-1-CARBONYL}-2,1,3-BENZOTHIADIAZOLE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a benzothiadiazole core, which is a fused ring system containing both sulfur and nitrogen atoms. The compound also features a piperidine ring and a pyridine ring, which are connected through a thioether linkage. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Mechanism of Action
Target of Action
The primary target of this compound is Primary Aromatic Amines (PAAs) . PAAs are a class of persistent and highly toxic organic pollutants that pose a significant threat to human health and the environment .
Mode of Action
The compound interacts with its targets through a process known as static quenching . This process involves the formation of a ground-state fluorescence-quenched complex due to hydrogen bonding interactions between the compound and PAAs . The compound’s electron-deficient monomer, 4,4′-(benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde (BTDD), is introduced into a 2D framework, creating fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets .
Biochemical Pathways
The compound affects the biochemical pathways related to the detection of PAAs . The F-CTF-3 nanosheet, derived from the compound, shows high sensitivity and selectivity for PAA detection by fluorescence quenching . This nanosheet covers various amines, including classic aliphatic amines, heterocyclic amines, secondary aromatic amines, and tertiary aromatic amines .
Result of Action
The result of the compound’s action is the highly sensitive and selective detection of PAAs . The F-CTF-3 nanosheet exhibits unprecedented low detection limits of 11.7 and 1.47 nM toward phenylamine (PA) and p-phenylenediamine (PDA), respectively .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the compound’s fluorescence quenching ability can be attributed to both energy and electron transfer processes, as well as electrostatic interactions . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[(PYRIDIN-2-YLSULFANYL)METHYL]PIPERIDINE-1-CARBONYL}-2,1,3-BENZOTHIADIAZOLE typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the formation of the benzothiadiazole core through a cyclization reaction of appropriate precursors. The piperidine and pyridine rings are then introduced through nucleophilic substitution reactions. The final step involves the formation of the thioether linkage, which is achieved by reacting the intermediate with a suitable thiol reagent under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of catalysts and solvents that are compatible with industrial processes is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
5-{4-[(PYRIDIN-2-YLSULFANYL)METHYL]PIPERIDINE-1-CARBONYL}-2,1,3-BENZOTHIADIAZOLE can undergo various types of chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in the benzothiadiazole core can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature.
Reduction: Tin(II) chloride, iron powder, ethanol as solvent, reflux conditions.
Substitution: Alkyl halides, acyl chlorides, dichloromethane as solvent, room temperature.
Major Products
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
5-{4-[(PYRIDIN-2-YLSULFANYL)METHYL]PIPERIDINE-1-CARBONYL}-2,1,3-BENZOTHIADIAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer activities.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Benzo[c][1,2,5]thiadiazol-5-ylboronic acid pinacol ester
- (E)-7-(4-(Diphenylamino)styryl)benzo[c][1,2,5]thiadiazole-4-carbonitrile
- 4,7-Diarylbenzo[c][1,2,5]thiadiazoles
Uniqueness
5-{4-[(PYRIDIN-2-YLSULFANYL)METHYL]PIPERIDINE-1-CARBONYL}-2,1,3-BENZOTHIADIAZOLE is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS2/c23-18(14-4-5-15-16(11-14)21-25-20-15)22-9-6-13(7-10-22)12-24-17-3-1-2-8-19-17/h1-5,8,11,13H,6-7,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWVLAZAQDEZJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=CC=CC=N2)C(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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